6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole
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Overview
Description
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process typically involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
6-((4-(Hydroxy(oxido)amino)phenyl)diazenyl)-5-methyl-3-phenylimidazo(2,1-b)(1,3)thiazole is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
CAS No. |
87287-51-2 |
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Molecular Formula |
C18H13N5O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5-methyl-3-phenylimidazo[2,1-b][1,3]thiazol-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H13N5O2S/c1-12-17(21-20-14-7-9-15(10-8-14)23(24)25)19-18-22(12)16(11-26-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
KFYKXFZNZAHSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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